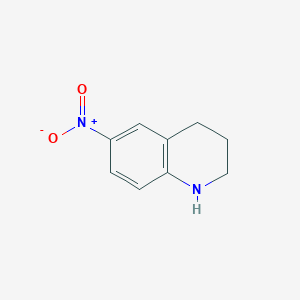

6-Nitro-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

6-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C9H10N2O2 It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 6-position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 6-Nitro-1,2,3,4-tetrahydroquinoline involves the direct nitration of tetrahydroquinoline. This process typically requires acidic conditions to facilitate the electrophilic aromatic substitution reaction. The nitration is highly regioselective, favoring the 6-position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to achieve the desired regioselectivity. The reaction conditions are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

1.1. Three-Component Imino Diels-Alder Reaction

A highly diastereoselective method employs a "one-pot" three-component reaction involving:

-

m-Nitroaniline as the amine component

-

Benzaldehyde as the aldehyde

-

trans-Anethole as the dienophile

Conditions :

-

Catalyst: BF₃·OEt₂ (1 equiv)

-

Solvent: Anhydrous acetonitrile

-

Temperature: 70°C for 10 hours

Outcome :

-

Yields cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline derivatives in 71% yield

-

Diastereoselectivity arises from axial-axial coupling (J = 9.9–11.0 Hz), confirmed by X-ray crystallography .

| Component | Role | Stoichiometry | Notes |

|---|---|---|---|

| m-Nitroaniline | Amine | 2.90 mmol | Forms imine intermediate |

| Benzaldehyde | Aldehyde | 3.19 mmol | Generates dienophile |

| trans-Anethole | Dienophile | 3.48 mmol | Electron-rich for cycloaddition |

1.2. Reductive Amination and SₙAr Cyclization

A domino reductive amination/SₙAr sequence converts ketones or aldehydes into tetrahydroquinolines:

-

Reductive amination of ketone 41 (R₁ = Me) produces amine 42 .

-

SₙAr ring closure with activated aromatic acceptors yields tetrahydroquinoline 43 .

Key Observations :

-

Ketones (R₁ = Me) achieve 58–98% yields , outperforming aldehydes (R₁ = H) due to steric stabilization of chair-like transition states .

-

Steric hindrance from α-methyl groups promotes pseudoequatorial orientation, aligning reactive sites for cyclization .

2.1. Nitro Group Reduction

The nitro group at C6 undergoes catalytic hydrogenation to form 6-amino-1,2,3,4-tetrahydroquinoline :

Conditions :

-

Catalyst: Pd/C (10% w/w) or Raney nickel

-

Solvent: Ethanol or methanol

-

Pressure: H₂ (1 atm) or hydrazine hydrate

Outcome :

-

Quantitative reduction to the amine derivative, a precursor for further functionalization (e.g., amidine synthesis) .

| Catalyst | Solvent | Reducing Agent | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | H₂ | >95 |

| Raney Nickel | Methanol | Hydrazine | 90 |

2.2. Catalytic Oxidation of Alcohols

Iridium-catalyzed oxidation converts alcohols to aldehydes, enabling intramolecular imine formation:

-

Substrate: 47 (alcohol side chain)

-

Catalyst: Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer

-

Base: Triethylamine

Mechanism :

-

Oxidation of alcohol 47 → aldehyde 50

-

Imine 51 formation → hydrido-iridium reduction → tetrahydroquinoline 49 .

Thermal Annulation Reactions

Chromium Fischer carbenes (58 ) undergo thermal annulation to form tetrahydroquinolines 59 :

Conditions :

-

Solvent: Acetonitrile (optimal)

-

Temperature: 120–140°C

Outcome :

-

Yields range from 12–70% , with competing pathways producing quinoline and 2-aminostyrene byproducts .

| Solvent | Yield (%) | Major Byproduct |

|---|---|---|

| Acetonitrile | 70 | Quinoline |

| Toluene | 45 | 2-Aminostyrene |

| DMF | 12 | Polymerized residues |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to specific positions on the aromatic ring:

Nitration :

-

Further nitration occurs at C8 under mixed-acid conditions (HNO₃/H₂SO₄) .

-

Regioselectivity is governed by the electron-withdrawing nitro group and steric hindrance.

Sulfonation :

Photocatalytic Reactions

TiO₂-mediated photocatalysis in ethanol solvent enables:

-

Reduction of nitro groups to amines.

-

Oxidation of ethanol to acetaldehyde, forming ethyl vinyl ether.

-

In situ imine formation and cyclization to 4-ethoxy-tetrahydroquinoline derivatives (e.g., 77 ) .

Supramolecular Catalysis

Chiral tetrahydroquinolinones are synthesized via per-6-amino-β-cyclodextrin (per-6-ABCD) -mediated enantioselective cyclization:

Applications De Recherche Scientifique

Medicinal Chemistry

6-Nitro-1,2,3,4-tetrahydroquinoline exhibits several promising biological activities:

- Antimicrobial Activity: Research indicates that derivatives of tetrahydroquinolines possess antimicrobial properties. The nitro group enhances the compound’s reactivity towards biological targets, making it a candidate for antibiotic development .

- Neuroprotective Effects: Some studies suggest potential neuroprotective properties attributed to structural analogs of this compound. These effects may involve modulation of neurotransmitter systems.

- Analgesic and Anti-inflammatory Properties: The compound has been explored for its analgesic effects and as a potential anti-inflammatory agent. Mechanistic studies are ongoing to elucidate its interaction with pain pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as an intermediate in various synthetic pathways:

- Building Block for Drug Development: The compound can be modified to create new pharmacologically active substances. Its structural features make it suitable for designing novel drugs targeting specific biological pathways .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroquinoline is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s effects are mediated through its interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .

Comparaison Avec Des Composés Similaires

2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group at the 2-position.

6-Amino-1,2,3,4-tetrahydroquinoline: The amino derivative of 6-Nitro-1,2,3,4-tetrahydroquinoline.

1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different substitution pattern

Uniqueness: this compound is unique due to its specific nitro substitution at the 6-position, which imparts distinct chemical reactivity and potential biological activity. This regioselectivity makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .

Activité Biologique

6-Nitro-1,2,3,4-tetrahydroquinoline (6-NTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-NTHQ is a semi-hydrogenated derivative of quinoline characterized by the presence of a nitro group at the sixth position. Its molecular formula is C9H10N2O2, with a molecular weight of approximately 178.19 g/mol. The compound exhibits unique reactivity influenced by the electronic properties of the nitro group, which can enhance its interactions with biological macromolecules.

Biological Activities

The biological activities of 6-NTHQ can be categorized into several key areas:

1. Antimicrobial Activity

- Mechanism : The nitro group enhances the compound's ability to disrupt microbial cell membranes and interfere with metabolic pathways.

- Research Findings : Studies have shown that 6-NTHQ exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development .

2. Neuroprotective Effects

- Mechanism : Quinoline derivatives are known to provide neuroprotection through antioxidant mechanisms, potentially mitigating oxidative stress and neurodegeneration.

- Research Findings : Preliminary studies suggest that 6-NTHQ may protect against neurotoxic agents associated with conditions such as Parkinson's disease .

3. Anti-inflammatory Properties

- Mechanism : The compound may modulate inflammatory pathways by inhibiting nitric oxide synthase (NOS) activity.

- Research Findings : In animal models, 6-NTHQ has shown promise in reducing inflammation and pain associated with neuropathic conditions .

Case Studies

Several studies have highlighted the potential therapeutic applications of 6-NTHQ:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 6-NTHQ against a panel of bacteria. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain .

Case Study 2: Neuroprotection in Animal Models

In a rat model of neurodegeneration induced by oxidative stress, treatment with 6-NTHQ resulted in a significant reduction in neuronal damage and improved behavioral outcomes. The compound was administered at doses of 10 and 30 mg/kg, demonstrating dose-dependent effects .

The biological activity of 6-NTHQ can be attributed to several mechanisms:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It has been identified as an inhibitor of nitric oxide synthase (NOS), which is involved in inflammatory responses .

- Receptor Interaction : Research suggests that 6-NTHQ may interact with various receptors involved in pain modulation and inflammation .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVYHMUYLBMSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427714 | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14026-45-0 | |

| Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthetic route to produce diversely substituted 6-Nitro-1,2,3,4-tetrahydroquinolines?

A1: A highly efficient method is the tandem reductive amination-SNAr reaction. This reaction utilizes readily available starting materials like 4-(2-fluoro-5-nitrophenyl)-2-butanone or 3-(2-fluoro-5-nitrophenyl)-propanal and various primary amines. [, ] These starting materials are reacted in the presence of sodium cyanoborohydride in methanol at room temperature. This methodology allows for the introduction of various substituents on the tetrahydroquinoline ring system through the choice of different amine reagents. [, ]

Q2: What is the advantage of using the tandem reductive amination-SNAr reaction over other synthetic methods?

A2: Traditional methods for synthesizing these compounds often involve multiple steps and harsh reaction conditions, leading to lower yields and increased difficulty in purification. [, ] The tandem reaction combines two steps into one pot, simplifying the process and generally providing good to excellent yields. [, ] This efficiency makes it particularly valuable in medicinal chemistry, where rapid access to diverse compound libraries is crucial for drug discovery efforts.

Q3: Can the tandem reductive amination-SNAr reaction be applied to synthesize more complex 6-nitro-1,2,3,4-tetrahydroquinoline derivatives?

A3: Yes, researchers have successfully extended this reaction to create this compound-4-carboxylic esters. [] These esters represent valuable intermediates for further derivatization, broadening the scope of accessible compounds for biological evaluation and potential applications in drug discovery.

Q4: How does the structure of this compound influence its reactivity?

A5: The nitro group at the 6-position plays a significant role in the molecule's reactivity. It can act as an electron-withdrawing group, influencing the electron density of the aromatic ring and making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. [, ] This property makes it a versatile building block for synthesizing a range of substituted derivatives.

Q5: What spectroscopic techniques are commonly used for the characterization of this compound and its derivatives?

A6: NMR spectroscopy (1H and 13C NMR) is indispensable for structural confirmation, providing detailed information about the position of protons and carbons within the molecule. [] Additionally, mass spectrometry can determine the molecular weight and fragmentation patterns, further confirming the compound's identity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.